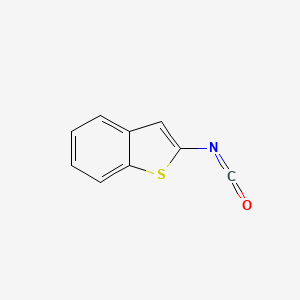

2-Isocyanato-1-benzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiophene motifs, which include “2-Isocyanato-1-benzothiophene”, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, leading to the products via the S-migration process .

Molecular Structure Analysis

The molecular and electronic structure and spectroscopic properties of thiophene, benzothiophene, and dibenzothiophene molecules have been studied theoretically, using different levels of quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations .

Chemical Reactions Analysis

The reaction of aryne intermediates with alkynyl sulfides affords benzo[b]thiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Physical And Chemical Properties Analysis

The molecular and electronic structure and spectroscopic properties of thiophene, benzothiophene, and dibenzothiophene molecules have been studied theoretically . The calculated frequencies agree with experimental values within scale factors in the range of 0.94–1.0 for thiophene .

Aplicaciones Científicas De Investigación

Chemical Synthesis

“2-Isocyanato-1-benzothiophene” is used in chemical synthesis. It is a key ingredient in the synthesis of a wide range of 3-substituted benzothiophenes . These compounds are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Pharmaceutical Sciences

Benzothiophenes, which can be synthesized using “2-Isocyanato-1-benzothiophene”, have found applications in pharmaceutical sciences . Multisubstituted benzothiophenes such as sertaconazole and raloxifene are used in a broad range of research fields .

Materials Chemistry

In the field of materials chemistry, multisubstituted benzothiophenes such as DNTT have been used . These compounds can be synthesized using "2-Isocyanato-1-benzothiophene" .

Mecanismo De Acción

The mechanism of action of such newly designed ligands could be the same or different from that of the parent molecules . For instance, two protons in the ortho position of the NO2 group on the benzothiophene moiety give rise to signals centered at 8.35 ppm (dd ranging from 8.34 to 8.36) and 9.043 ppm (9.040–9.045) .

Safety and Hazards

Propiedades

IUPAC Name |

2-isocyanato-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFUDAIDLACCQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576457 |

Source

|

| Record name | 2-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isocyanato-1-benzothiophene | |

CAS RN |

124808-79-3 |

Source

|

| Record name | 2-Isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)